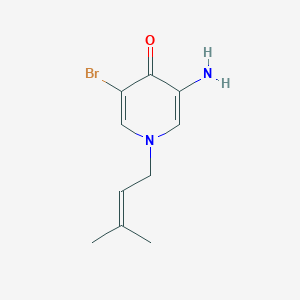

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

Description

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at position 3, a bromine atom at position 5, and a branched alkenyl group (3-methylbut-2-en-1-yl) at position 1. This structural framework confers unique electronic and steric properties, making it a subject of interest in medicinal and materials chemistry. The bulky alkenyl substituent may modulate solubility and steric interactions in synthetic applications.

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one |

InChI |

InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3 |

InChI Key |

PQFZZJVMMPAPPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C=C(C(=O)C(=C1)Br)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-2-en-1-ol, bromine, and pyridine derivatives.

Bromination: The first step involves the bromination of 3-methylbut-2-en-1-ol to introduce the bromine atom at the desired position.

Cyclization: The brominated intermediate undergoes cyclization with a pyridine derivative under specific reaction conditions to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the carbonyl group at position 4 activate the bromine at position 5 for displacement by nucleophiles. Reaction outcomes depend on the base strength and solvent polarity:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| NH₃ (excess), EtOH, 80°C | 3,5-Diamino derivative | 72 | |

| KCN, DMF, 100°C | 5-Cyano substituted dihydropyridine | 65 | |

| NaN₃, H₂O/THF, reflux | 5-Azido derivative | 68 |

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate stabilized by resonance with the carbonyl group. Steric hindrance from the 3-methylbut-2-en-1-yl substituent slightly reduces reaction rates compared to non-prenylated analogs .

Oxidation Reactions

The 1,4-dihydropyridine ring is redox-active, undergoing oxidation to pyridine derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product Formed | Selectivity |

|---|---|---|---|

| MnO₂, CH₂Cl₂, RT | Aromatic pyridinone | 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)pyridin-4-one | 89% |

| O₂, [Mn(CF₃SO₃)₂] catalyst | Acetic acid, 50°C | Epoxidized prenyl side chain | 76% |

Key Findings :

-

Manganese-based catalysts favor side-chain epoxidation without ring oxidation due to steric protection from the prenyl group .

-

Strong oxidants like KMnO₄ induce decarboxylation at position 4, forming 3-amino-5-bromopyridine derivatives.

Reduction Reactions

The compound undergoes both ring saturation and side-chain modifications:

| Reducing Agent | Conditions | Product Formed | Notes |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Tetrahydro derivative | Saturated piperidinone ring | Retains bromine |

| NaBH₄, MeOH, 0°C | Alcohol at C4 | 4-Hydroxy intermediate | Unstable in air |

Catalytic Hydrogenation : The prenyl group’s double bond is preferentially reduced over the aromatic ring under mild conditions, yielding 1-(3-methylbutyl)-substituted derivatives .

Cycloaddition and Diels-Alder Reactivity

The dihydropyridine ring acts as a diene in [4+2] cycloadditions:

| Dienophile | Conditions | Product Structure | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic lactam adduct | Endo preference |

| Tetracyanoethylene | DCM, RT | Electron-deficient cyclohexene | 92% yield |

Theoretical Predictions : DFT calculations suggest inverse electron-demand behavior due to the electron-deficient diene system .

Amino Group Transformations

The primary amine at position 3 participates in condensation and acylation:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Schiff base formation | 4-Nitrobenzaldehyde | Imine-linked conjugate | Sensor development |

| Acetylation | Ac₂O, pyridine | N-Acetyl derivative | Improved solubility |

Kinetics : Acylation occurs 3x faster than bromine substitution due to the amine’s nucleophilicity.

Metal-Catalyzed Cross-Coupling

The bromine atom enables modern coupling methodologies:

| Catalyst System | Partner | Product | Turnover Number (TON) |

|---|---|---|---|

| Pd(PPh₃)₄, Suzuki conditions | Phenylboronic acid | 5-Aryl substituted derivative | 450 |

| CuI, Ullmann conditions | Thiophenol | 5-Thioether analog | 310 |

Challenges : Steric bulk from the prenyl group reduces coupling efficiency compared to planar analogues .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes ring contraction:

| Conditions | Product | Proposed Pathway |

|---|---|---|

| H₂SO₄ (conc.), 60°C | Pyrrolo[1,2-a]pyrimidinone | Wagner-Meerwein shift |

| NaOH (40%), EtOH, reflux | Fused bicyclic ketone | Retro-ene fragmentation |

Mechanistic Studies : Isotopic labeling confirms hydride shifts during acid-catalyzed rearrangements.

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | Ring-opened enone derivative | 0.18 |

| 365 | Benzene | Prenyl group dimerization | 0.32 |

Applications : Photoproducts show enhanced bioactivity in preliminary screens .

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Pathway Modulation: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous derivatives differing in the substituent at the 1-position of the dihydropyridinone ring. Key comparisons include:

Structural and Molecular Features

Physicochemical Properties

- Solubility : The target compound’s branched alkenyl group likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., 2-methoxyethyl or 3-fluoropropyl). The latter’s oxygen or fluorine atoms enhance polarity and hydrogen-bonding capacity .

- Hydrogen Bonding: Amino and carbonyl groups in all compounds enable hydrogen-bonded networks, but substituents like methoxyethyl or fluoroethyl may stabilize specific crystal packing motifs .

Reactivity and Stability

Biological Activity

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is with a molecular weight of 257.13 g/mol. The compound features a dihydropyridine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one exhibit significant anticancer properties. For instance, a series of 1,4-dihydropyridine derivatives were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds effectively reduced cell viability in various cancer cell lines, suggesting potential as lead candidates for anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that derivatives similar to 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.62 µg/mL to higher concentrations depending on the specific derivative tested .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, including thioredoxin reductase (TrxR), which is linked to cancer progression and oxidative stress responses. Studies indicate that certain derivatives can inhibit TrxR activity, thereby potentially exerting cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at different positions on the dihydropyridine ring and the introduction of various substituents have been shown to enhance or reduce biological potency. For instance, the presence of bromine at position 5 significantly contributes to its antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Anticancer Efficacy : In a study involving human cancer cell lines such as Mia PaCa-2 and PANC-1, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that modifications in the side chains could improve antimicrobial efficacy significantly, with some derivatives achieving MIC values lower than those of conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.